NH-bis(PEG4-t-butyl ester)

Vue d'ensemble

Description

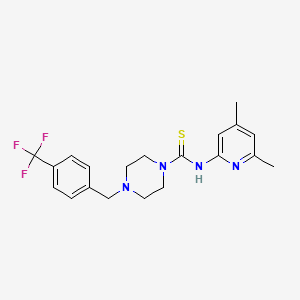

NH-bis(PEG4-t-butyl ester) is a PEG reagent that contains an amino group with two t-butyl esters . The amino groups are reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde). The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

The synthesis of NH-bis(PEG4-t-butyl ester) involves the reaction of the amino groups with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis

The molecular formula of NH-bis(PEG4-t-butyl ester) is C30H59NO12 . The exact mass is 625.40 and the molecular weight is 625.800 .Chemical Reactions Analysis

The amino groups in NH-bis(PEG4-t-butyl ester) are reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

The molecular weight of NH-bis(PEG4-t-butyl ester) is 625.8 g/mol . The exact mass is 406.25666817 g/mol and the monoisotopic mass is 406.25666817 g/mol . The compound has a topological polar surface area of 89.5 Ų and a rotatable bond count of 19 .Applications De Recherche Scientifique

Substitution Chemistry

- Aminocalixarenes Synthesis : Research has shown successful substitution of OH groups with NH2 groups in calixarenes, demonstrating an approach to synthesize aminocalixarenes, which could have implications for NH-bis(PEG4-t-butyl ester) chemistry (Ohseto, Murakami, Araki, & Shinkai, 1992).

Drug Solubility and Delivery

- Enhancing Drug Solubility and Cytotoxicity : Studies on polymeric architectures, including bis(poly(ethylene glycol)) (PEG), in conjugation with drugs like paclitaxel, have shown potential in enhancing drug solubility and cytotoxicity, suggesting similar applications for NH-bis(PEG4-t-butyl ester) (Khandare et al., 2006).

Catalysis

- Catalytic Hydrogenation of Esters : Bis-N-heterocyclic carbene (NHC) aminopincer ligands have been used in the catalytic hydrogenation of esters, indicating potential catalytic applications for NH-bis(PEG4-t-butyl ester) in similar contexts (Filonenko et al., 2015).

Energy Storage

- Lithium-Sulfur Batteries : The development of poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based copolymer electrolytes for lithium-sulfur batteries, featuring ester groups, highlights potential energy storage applications for NH-bis(PEG4-t-butyl ester) (Cai et al., 2019).

Biocompatible Fullerenes

- Biocompatible Derivatives : NH-bis(PEG4-t-butyl ester) could potentially be used in the development of biocompatible fullerenes, as demonstrated by studies on C60 derivatives with bis-(t)Bu ester for applications like water-soluble conjugates and fulleropeptides (Aroua, Schweizer, & Yamakoshi, 2014).

Polymer Science

- Linear-Dendritic Diblock Copolymers : Research on azobenzene-containing linear−dendritic diblock copolymers, including poly(ethylene glycol) and dendritic aliphatic polyesters, could inform the use of NH-bis(PEG4-t-butyl ester) in similar polymer-based applications (Barrio et al., 2009).

Sensor Development

- Ammonia Gas Sensors : NH-bis(PEG4-t-butyl ester) may have potential applications in the development of gas sensors, as indicated by research on bis-porphyrin molecules for room temperature NH3 gas sensing (Garg et al., 2013).

Mécanisme D'action

Target of Action

NH-bis(PEG4-t-butyl ester) is a polyethylene glycol (PEG) derivative containing an amino group with two t-butyl esters . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) . These targets play crucial roles in various biochemical reactions, particularly in the formation of amide bonds and C-N bonds .

Mode of Action

The amino group in NH-bis(PEG4-t-butyl ester) readily reacts with its targets. It forms an amide bond with carboxylic acids and activated NHS esters . Additionally, it can react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Pharmacokinetics

Its solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of NH-bis(PEG4-t-butyl ester) can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment can significantly impact the compound’s reactivity. Furthermore, the compound’s solubility in various solvents suggests that the solvent environment can also influence its action and stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

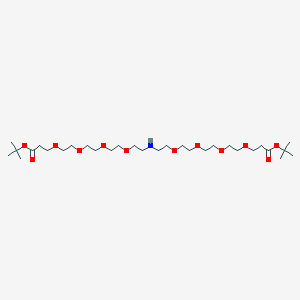

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59NO12/c1-29(2,3)42-27(32)7-11-34-15-19-38-23-25-40-21-17-36-13-9-31-10-14-37-18-22-41-26-24-39-20-16-35-12-8-28(33)43-30(4,5)6/h31H,7-26H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEKZIKFKNVSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H59NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)

![(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B609486.png)

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)

![3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide](/img/structure/B609499.png)

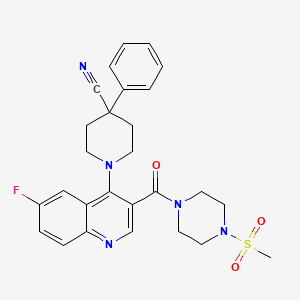

![N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide](/img/structure/B609502.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)